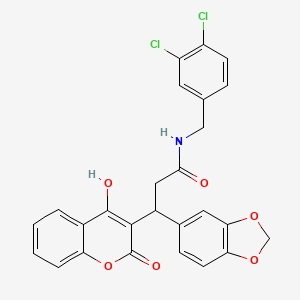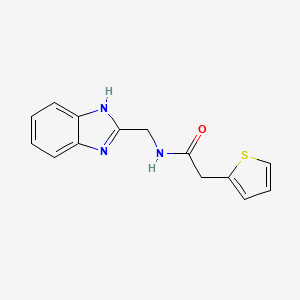![molecular formula C15H8Cl2N4S B11049501 6-(3-Chlorophenyl)-3-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049501.png)
6-(3-Chlorophenyl)-3-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Chlorophényl)-3-(4-chlorophényl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole est un composé hétérocyclique contenant à la fois des cycles triazole et thiadiazole. Ces types de composés sont souvent étudiés pour leurs activités biologiques potentielles, notamment leurs propriétés antimicrobiennes, antifongiques et anticancéreuses.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 6-(3-Chlorophényl)-3-(4-chlorophényl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole implique généralement la cyclisation de dérivés d’hydrazine appropriés avec des composés thiocarbonylés. Les conditions de réaction incluent souvent l’utilisation de solvants tels que l’éthanol ou l’acide acétique et peuvent nécessiter un chauffage pour faciliter le processus de cyclisation.
Méthodes de production industrielle
Les méthodes de production industrielle de ces composés impliqueraient probablement l’optimisation de la voie de synthèse pour maximiser le rendement et la pureté. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de mesures de contrôle qualité strictes.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau de l’atome de soufre dans le cycle thiadiazole.
Réduction : Les réactions de réduction pourraient cibler les atomes d’azote dans le cycle triazole.
Substitution : Des réactions de substitution électrophile ou nucléophile pourraient se produire sur les cycles phényle.
Réactifs et conditions courants
Oxydation : Réactifs tels que le peroxyde d’hydrogène ou le permanganate de potassium.
Réduction : Réactifs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Substitution : Agents halogénants, nucléophiles tels que les amines ou les thiols.
Principaux produits
Les principaux produits de ces réactions dépendront des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des sulfoxydes ou des sulfones, tandis que la substitution peut introduire divers groupes fonctionnels sur les cycles phényle.
4. Applications de la recherche scientifique
Chimie
En chimie, ce composé pourrait être utilisé comme brique de base pour la synthèse de molécules plus complexes, en particulier celles présentant des activités biologiques potentielles.
Biologie
En recherche biologique, il pourrait être étudié pour ses interactions avec diverses enzymes ou récepteurs, ce qui pourrait mener au développement de nouveaux médicaments.
Médecine
En médecine, des composés comme celui-ci sont souvent étudiés pour leurs effets thérapeutiques potentiels, tels que leurs activités antimicrobiennes, antifongiques ou anticancéreuses.
Industrie
Dans l’industrie, de tels composés pourraient être utilisés dans le développement de nouveaux matériaux, agrochimiques ou produits pharmaceutiques.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activities.
Biology
In biological research, it might be studied for its interactions with various enzymes or receptors, potentially leading to the development of new drugs.
Medicine
In medicine, compounds like this are often investigated for their potential therapeutic effects, such as antimicrobial, antifungal, or anticancer activities.
Industry
In industry, such compounds could be used in the development of new materials, agrochemicals, or pharmaceuticals.
Mécanisme D'action
Le mécanisme d’action du 6-(3-Chlorophényl)-3-(4-chlorophényl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole dépendra de sa cible biologique spécifique. En général, il pourrait interagir avec des enzymes ou des récepteurs, inhibant ou activant leurs fonctions. Les cibles moléculaires pourraient inclure des protéines impliquées dans la signalisation cellulaire, le métabolisme ou la réplication de l’ADN.
Comparaison Avec Des Composés Similaires
Composés similaires
- 6-(3-Chlorophényl)-3-(4-méthylphényl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-(3-Chlorophényl)-3-(4-fluorophényl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Unicité
L’unicité du 6-(3-Chlorophényl)-3-(4-chlorophényl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole réside dans son motif de substitution spécifique sur les cycles phényle, ce qui pourrait influencer son activité biologique et sa réactivité chimique par rapport à des composés similaires.
Propriétés
Formule moléculaire |
C15H8Cl2N4S |
|---|---|
Poids moléculaire |
347.2 g/mol |
Nom IUPAC |
6-(3-chlorophenyl)-3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H8Cl2N4S/c16-11-6-4-9(5-7-11)13-18-19-15-21(13)20-14(22-15)10-2-1-3-12(17)8-10/h1-8H |
Clé InChI |
OWWKTPVBJJEQQG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11049421.png)
![4-(4-chlorophenyl)-1-(4-methoxyphenyl)-N-(2-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11049426.png)

![3-[4-(4-Fluorophenyl)piperidin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B11049429.png)
![Methyl 3-(4-bromophenyl)-2-ethyl-7-(2-methoxy-2-oxoethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11049432.png)
![4-[6-(2-Methyl-1,3-oxazol-4-yl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine](/img/structure/B11049439.png)
![2H-Indeno[1,2-d]pyrimidin-2-one, 1,3,4,5-tetrahydro-4-(2-pyridinyl)-](/img/structure/B11049440.png)
![Ethyl 4-[({4-[2-(3,5-difluorophenyl)ethyl]piperidin-1-yl}carbonothioyl)amino]benzoate](/img/structure/B11049446.png)

![3-(4-methoxybenzyl)-6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049461.png)
![3-hydroxy-1-(3-hydroxypropyl)-4-[(4-methoxyphenyl)carbonyl]-5-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11049481.png)
![3-(1,3-Benzodioxol-5-yl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049483.png)
![3-(5-Chloro-2-methoxyphenyl)-6-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049490.png)
